REACTION_CXSMILES
|
CN(C)CC[C:5]1[CH:21]=[CH:20][CH:19]=[CH:18][C:6]=1[C:7]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([OH:11])[C:8]([OH:10])=[O:9].[CH3:23][N:24]([CH3:45])[CH2:25][CH2:26]C1C=CC=CC=1C(C1C=CC=CC=1)(O)C(OC)=O>>[CH3:23][N:24]([CH3:45])[CH2:25][CH2:26][O:10][C:8](=[O:9])[C:7]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)([C:6]1[CH:5]=[CH:21][CH:20]=[CH:19][CH:18]=1)[OH:11]
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Name
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o-(2-dimethylaminoethyl)benzilic acid
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Quantity
|
0.24 g
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Type
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reactant
|
Smiles
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CN(CCC1=C(C(C(=O)O)(O)C2=CC=CC=C2)C=CC=C1)C
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Name
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methyl o-(2-dimethylaminoethyl)benzilate
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Quantity
|
0.31 g
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Type
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reactant
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Smiles
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CN(CCC1=C(C(C(=O)OC)(O)C2=CC=CC=C2)C=CC=C1)C
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Name
|
Example 2 ( 4 )
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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CN(CCOC(C(O)(C1=CC=CC=C1)C1=CC=CC=C1)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |